

# 2-Chloro-7-methoxyquinoline-3-methanol basic properties

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## Compound of Interest

Compound Name: *2-Chloro-7-methoxyquinoline-3-methanol*

CAS No.: 333408-48-3

Cat. No.: B1595235

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An In-depth Technical Guide to **2-Chloro-7-methoxyquinoline-3-methanol**: Core Properties and Applications

## Introduction

Quinoline scaffolds are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active compounds.[1][2] Their rigid, bicyclic aromatic structure provides a unique framework for interacting with biological targets. Within this important class of heterocycles, **2-Chloro-7-methoxyquinoline-3-methanol** emerges as a highly versatile and valuable building block for drug discovery and development. Its strategic functionalization—a reactive chlorine atom at the 2-position, a nucleophilic methanol group at the 3-position, and an electron-donating methoxy group at the 7-position—offers multiple avenues for chemical modification and the synthesis of complex molecular architectures.

This technical guide provides a comprehensive overview of the fundamental properties of **2-Chloro-7-methoxyquinoline-3-methanol**, designed for researchers, scientists, and professionals in drug development. We will delve into its physicochemical characteristics,

synthesis, reactivity, and potential applications, offering field-proven insights into its utility as a synthetic intermediate.

## Core Physicochemical Properties

The foundational properties of **2-Chloro-7-methoxyquinoline-3-methanol** are summarized below. These characteristics are critical for designing experimental conditions, including solvent selection, reaction temperatures, and purification strategies.

Property	Value	Source
CAS Number	333408-48-3	[3]
Molecular Formula	C <sub>11</sub> H <sub>10</sub> ClNO <sub>2</sub>	[3][4]
Molecular Weight	223.66 g/mol	[3][4]
Appearance	Solid (form not specified)	N/A
Boiling Point	391.4°C at 760 mmHg	[5]
Density	1.342 g/cm <sup>3</sup>	[5]
Flash Point	190.5°C	[5]
XLogP3	2.2	[5]
Hydrogen Bond Donor Count	1	[5]
Hydrogen Bond Acceptor Count	3	[5]
Rotatable Bond Count	2	[5]
Topological Polar Surface Area	42.4 Å <sup>2</sup>	[5]

Note: Some properties like melting point and specific solubility data are not consistently reported across commercial suppliers and may vary based on purity.

## Synthesis and Reactivity Profile

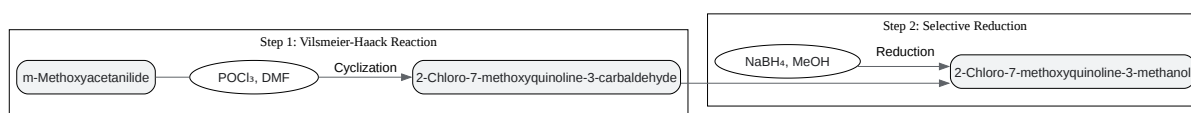
The utility of **2-Chloro-7-methoxyquinoline-3-methanol** stems directly from its synthesis and inherent reactivity. The molecule is typically prepared from its corresponding aldehyde, which itself is synthesized via a well-established cyclization reaction.

## Synthetic Pathway

The synthesis originates from a substituted acetanilide, which undergoes a Vilsmeier-Haack reaction. This powerful formylation and cyclization process directly yields the 2-chloroquinoline-3-carbaldehyde core. The subsequent step is a standard chemoselective reduction of the aldehyde to the primary alcohol.

Step 1: Vilsmeier-Haack Cyclization to form 2-Chloro-7-methoxyquinoline-3-carbaldehyde. This reaction involves treating a substituted N-phenylacetamide with a Vilsmeier reagent (formed from phosphorus oxychloride and DMF). The reaction proceeds through electrophilic substitution and subsequent cyclization to build the quinoline ring system.[2]

Step 2: Reduction to **2-Chloro-7-methoxyquinoline-3-methanol**. The aldehyde functional group of the precursor is selectively reduced to a primary alcohol. This transformation is typically achieved with high efficiency using mild reducing agents like sodium borohydride ( $\text{NaBH}_4$ ) in an alcoholic solvent such as methanol or ethanol. The choice of  $\text{NaBH}_4$  is crucial as it avoids the reduction of the quinoline ring or cleavage of the C-Cl bond, which could occur with more powerful reducing agents like lithium aluminum hydride ( $\text{LiAlH}_4$ ).



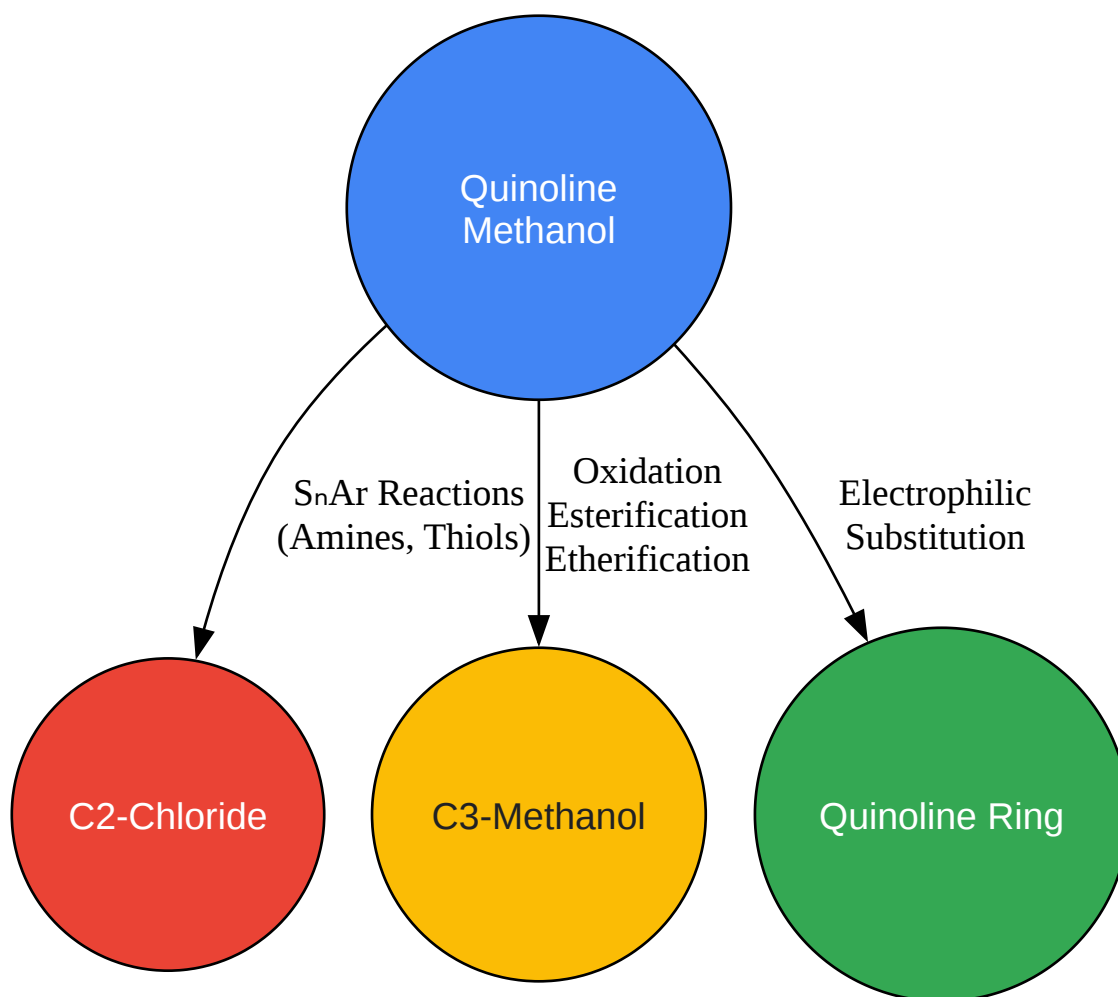
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Caption: Synthetic route to **2-Chloro-7-methoxyquinoline-3-methanol**.

## Core Reactivity

The chemical personality of **2-Chloro-7-methoxyquinoline-3-methanol** is defined by three key functional groups, making it a trifunctional synthetic intermediate.

- **C2-Chloride (The "Handle"):** The chlorine atom at the 2-position is the most versatile site for modification. It is susceptible to nucleophilic aromatic substitution ( $S_NAr$ ) reactions. This allows for the introduction of a wide variety of substituents, including amines, thiols, and alkoxides. This reactivity is the primary reason for its utility in building diverse chemical libraries for drug screening.
- **C3-Methanol (The "Connector"):** The primary alcohol can be readily oxidized to the corresponding aldehyde or carboxylic acid, providing a gateway to further functionalization. Alternatively, it can be converted into a better leaving group (e.g., a tosylate or mesylate) for substitution reactions or used in esterification or etherification reactions.
- **Quinoline Ring (The "Scaffold"):** The aromatic ring system can undergo electrophilic aromatic substitution, although the existing substituents will direct the position of new groups. The nitrogen atom in the ring also imparts basic properties and can be quaternized.



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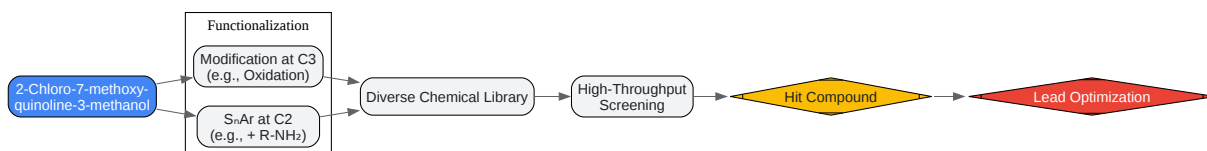
Caption: Key reactive sites of **2-Chloro-7-methoxyquinoline-3-methanol**.

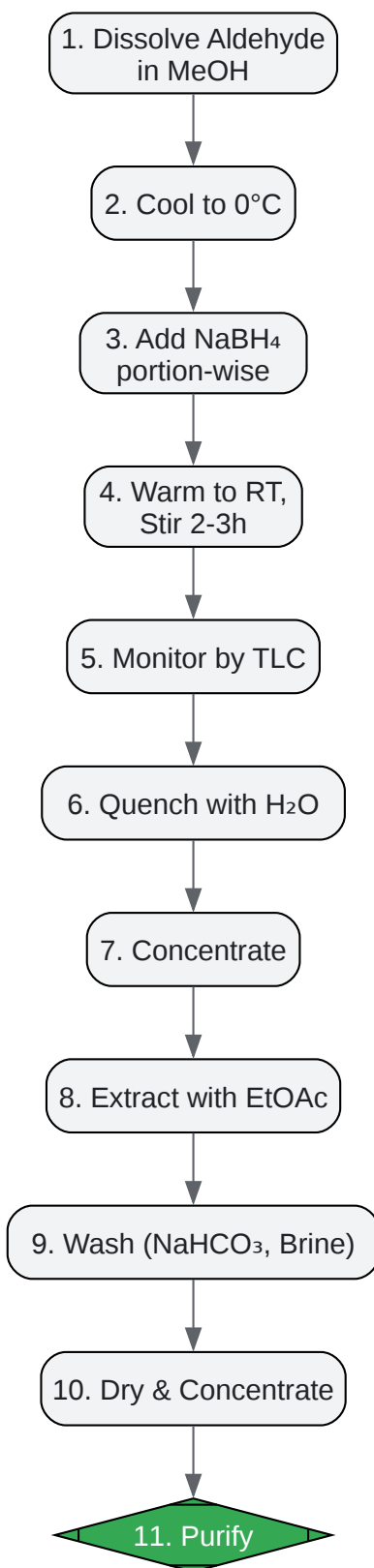
## Applications in Drug Discovery

Quinoline derivatives are known to exhibit a broad spectrum of biological activities, including antimalarial, anticancer, anti-inflammatory, antibacterial, and antifungal properties.[1][2] **2-Chloro-7-methoxyquinoline-3-methanol** serves as a key intermediate in the synthesis of novel compounds for screening against these and other therapeutic targets.

The strategic value of this molecule lies in its ability to act as a scaffold for generating libraries of analogues. For example, in the development of kinase inhibitors, a common strategy involves an  $S_nAr$  reaction at the C2 position to introduce a "hinge-binding" amine moiety, while the C3-methanol group can be extended to interact with other regions of the ATP-binding

pocket. A notable example of a drug synthesized from a related chloroquinoline is Lenvatinib, where the chloro-group is displaced in a key synthetic step.<sup>[6]</sup>





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